Jarrod Cohen,
Cemile Kilic Bektas,
Andrew Mullaghy,
M Mario Perera,
Adam J Gormley,
Joachim Kohn
PMID: 34396772
DOI:
10.1021/acsbiomaterials.1c00464
Abstract
Three-dimensional (3D) printing has emerged as a valuable tool in medicine over the past few decades. With a growing number of applications using this advanced processing technique, new polymer libraries with varied properties are required. Herein, we investigate tyrosol-based poly(ester-arylate)s as biodegradable inks in fused deposition modeling (FDM). Tyrosol-based polycarbonates and polyesters have proven to be useful biomaterials due to their excellent tunability, nonacidic degradation components, and the ability to be functionalized. Polymers are synthesized by polycondensation between a custom diphenol and commercially available diacids. Thermal properties, degradation rates, and mechanical properties are all tunable based on the diphenol and diacid chosen. Evaluation of material print as it relates to chemical structure, molecular weight, and thermal properties was explored. Higher-molecular-weight polymers greater than 50 kDa exhibit thermal degradation during printing and at some points are too viscous to print. It was determined that polymers with lower processing temperatures and molecular weights were printable regardless of the structure. An exception to this was pHTy6 that was printed at 65 kDa with minimal degradation. This is most likely due to its low melting temperature and, as a result, lower printing temperatures. Additionally, chemical improvements were made to incorporate thiol-alkene click chemistry as a means for postprint curing. Low-molecular-weight pHTy6 was end-capped with alkene functionality. This material was then formulated with either a dithiol for chain extension or tetrathiol for cross-linking. Scaffolds were cured after printing for 5, 15, 30 and 60 min intervals where longer cure times resulted in a tougher material. This design builds on the library of biologically active materials previously explored and aims to bring new biomaterials to the field of 3D-printed personal medicine.
Weifeng Wang,
Ying Zhang,
Junli Yang
PMID: 34213121
DOI:
10.3724/SP.J.1123.2020.03029
Abstract
Rose dew has emerged as one of the superior products in the field of skin care after rose essential oil. However, at present, there is no quality control standard for rose dew. To this end, a micellar capillary electrochromatography (MEKC) method was developed to determine the amount of phenylethyl alcohol, one of the characteristic components of rose dew. The factors affecting the MEKC performance, including the concentrations of borax and sodium dodecyl sulfate (SDS), separation voltage, injection conditions, and detection conditions, were optimized. The capillary length was selected as 48.5 cm, and the effective capillary length was 40 cm. The new capillary was treated successively with methanol, sodium hydroxide (NaOH) solution, and deionized water for 10 min, 60 min, and 30 min when it was used for the first time. Under the running process, the capillary was flushed with 0.5 mol/L NaOH, deionized water, and running buffer solution (10 mmol/L Na
B
O
+15 mmol/L SDS) for 2 min, 2 min, and 3 min each. Between two runs, the capillary was balanced with the running buffer solution for 5 min. Sample injection was performed under a pressure of 5 kPa for 5 s. The separation voltage was set at a positive value of 20 kV. The capillary was maintained at a constant temperature of 20 ℃ using an air refrigeration system. A photo-diode array (PDA) detector with a detection wavelength range of 190-600 nm was coupled to the capillary for monitoring the target molecule, and the optimum wavelength was fixed at 208 nm. Under the optimized conditions, the rose dew samples could be separated and detected within 7 min. The linearity for phenylethyl alcohol detection was found to be 0.50 to 1000 mg/L, with a correlation coefficient (
) of 0.9990. The limit of detection (LOD,
=3) and limit of quantification (LOQ,
=10) of the method were calculated to be 0.091 mg/L and 0.35 mg/L, respectively. The accuracy was tested by spiking phenylethyl alcohol into the rose dew samples at mass concentrations of 10, 100, and 500 g/L. The recoveries ranged from 98.1% to 102.7%, and the relative standard deviations (RSD;
=3) were less than 2.8%. This MEKC method is fast, sensitive, inexpensive, and highly effective for the determination of phenylethyl alcohol in rose dew. With the advantages of good stability, anti-matrix interference ability, and high sensitivity, this method represents a simple, sensitive, accurate, and robust strategy for the quality control of rose dew and related products.
Manuela Leri,
Andrea Bertolini,
Massimo Stefani,
Monica Bucciantini
PMID: 34281279
DOI:
10.3390/ijms22137225
Abstract
(1) Background: Autophagy, the major cytoplasmic process of substrate turnover, declines with age, contributing to proteostasis decline, accumulation of harmful protein aggregates, damaged mitochondria and to ROS production. Accordingly, abnormalities in the autophagic flux may contribute to many different pathophysiological conditions associated with ageing, including neurodegeneration. Recent data have shown that extra-virgin olive oil (EVOO) polyphenols stimulate cell defenses against plaque-induced neurodegeneration, mainly, through autophagy induction. (2) Methods: We carried out a set of in vitro experiments on SH-SY5Y human neuroblastoma cells exposed to toxic Aβ
oligomers to investigate the molecular mechanisms involved in autophagy activation by two olive oil polyphenols, oleuropein aglycone (OleA), arising from the hydrolysis of oleuropein (Ole), the main polyphenol found in olive leaves and drupes and its main metabolite, hydroxytyrosol (HT). (3) Results: Our data show that the mixture of the two polyphenols activates synergistically the autophagic flux preventing cell damage by Aβ
oligomers., in terms of ROS production, and impairment of mitochondria. (4) Conclusion: Our results support the idea that EVOO polyphenols act synergistically in autophagy modulation against neurodegeneration. These data confirm and provide the rationale to consider these molecules, alone or in combination, as promising candidates to contrast ageing-associated neurodegeneration.
Seon-Hee Choi,
Dong-Yeon Lee,
Sohi Kang,
Min-Kyung Lee,
Jae-Heun Lee,
Sang-Heon Lee,
Hye-Lim Lee,
Hyo-Young Lee,
Young-Il Jeong
PMID: 34198522
DOI:
10.3390/ijms22126347
Abstract
We synthesized phenylboronic acid pinacol ester (PBPE)-conjugated hyaluronic acid (HA) via thiobis(ethylamine) (TbEA) linkage (abbreviated as HAsPBPE conjugates) to fabricate the radiosensitive delivery of caffeic acid phenetyl ester (CAPE) and for application in radioprotection. PBPE was primarily conjugated with TbEA and then PBPE-TbEA conjugates were conjugated again with hyaluronic acid using carbodiimide chemistry. CAPE-incorporated nanoparticles of HAsPBPE were fabricated by the nanoprecipitation method and then the organic solvent was removed by dialysis. CAPE-incorporated HAsPBPE nanoparticles have a small particle size of about 80 or 100 nm and they have a spherical shape. When CAPE-incorporated HAsPBPE nanoparticles were irradiated, nanoparticles became swelled or disintegrated and their morphologies were changed. Furthermore, the CAPE release rate from HAsPBPE nanoparticles were increased according to the radiation dose, indicating that CAPE-incorporated HAsPBPE nanoparticles have radio-sensitivity. CAPE and CAPE-incorporated HAsPBPE nanoparticles appropriately prevented radiation-induced cell death and suppressed intracellular accumulation of reactive oxygen species (ROS). CAPE and CAPE-incorporated HAsPBPE nanoparticles efficiently improved survivability of mice from radiation-induced death and reduced apoptotic cell death. We suggest that HAsPBPE nanoparticles are promising candidates for the radio-sensitive delivery of CAPE.
Patrícia Pimentel de Barros,
Rodnei Dennis Rossoni,
Maíra Terra Garcia,
Valéria de Lima Kaminski,
Flávio Vieira Loures,
Beth Burgwyn Fuchs,
Eleftherios Mylonakis,
Juliana Campos Junqueira
PMID: 34408988
DOI:
10.3389/fcimb.2021.700305
Abstract
is the main fungal species associated with the development of oral candidiasis. Currently, therapeutic options for these infections are limited by the adverse effects of antifungal drugs and by the emergence of drug resistant strains. Thus, the development of new antifungal agents is needed for the prevention and treatment of oral
infections. Caffeic acid phenethyl ester (CAPE) is a natural compound from propolis polyphenolic groups that exhibits many pharmacological properties. In this study, we investigated whether CAPE can have antifungal and immunomodulatory effects on oral candidiasis. Preliminary tests to assess the antifungal activity of CAPE were performed using the Minimum Inhibitory Concentration (MIC) assay that demonstrated inhibition in a range from 16 to 32 μg/mL, confirming its antifungal activity on several
strains isolated from the oral cavity. Subsequently, we analyzed
spp biofilms formed
, in which CAPE treatment at 5 x MIC caused a reduction of 68.5% in the total biomass and ~2.60 Log in the viable cell count (CFU/mL) in relation to the untreated biofilm (
<0.0001). Next, RNA was extracted from untreated and CAPE-treated biofilms and analyzed by real-time qPCR. A series of genes analyzed (
,
,
,
,
,
,
, and
) were downregulated by CAPE compared to the untreated control group (
<0.0001). In
studies using
, the treatment with CAPE prolonged survival of larvae infected by
by 44.5% (
< 0.05) and accompanied by a 2.07-fold increase in the number of hemocytes. Flow cytometry revealed the most prominent increases were in types P2 and P3 hemocytes, granular cells, which phagocytize pathogens. In addition, CAPE treatment decreased the fungal load in the hemolymph and stimulated the expression of antifungal peptide genes such as
and
. The antifungal and immunomodulatory activities observed in
were extended to a murine model of oral candidiasis, in which CAPE decreased the levels of
colonization (~2 log CFU/mL) in relation to the untreated control group. In addition, CAPE treatment significantly reduced pseudomembranous lesions, invasion of hyphae on epithelium surfaces, tissue damage and inflammatory infiltrate (
< 0.05). CAPE was also able to increase the expression of
compared to the infected and untreated group by 3.91-fold (
< 0.0001). Taken together, these results show that CAPE has both antifungal and immunomodulatory effects, making it a promising natural antifungal agent for the treatment and prevention of candidiasis and shows impact to oral candidiasis.
Aurélia Malapert,
Emmanuelle Reboul,
Olivier Dangles,
Alain Thiéry,
N'nabinty Sylla,
Valérie Tomao
PMID: 34361616
DOI:
10.3390/molecules26154463
Abstract
The extraction of phenolic compounds from olive mill wastes is important, not only to avoid environmental damages, but also because of the intrinsic value of those biophenols, well-known for their high antioxidant potential and health benefits. This study focuses on tyrosol (Tyr) and hydroxytyrosol (HT), two of the main phenolic compounds found in olive mill wastes. A new, simple, and eco-friendly extraction process for the removal of phenolic compounds from aqueous solutions using native β-cyclodextrin (β-CD) in the solid state has been developed. Several β-CD/biophenol molar ratios and biophenol concentrations were investigated, in order to maintain β-CD mostly in the solid state while optimizing the extraction yield and the loading capacity of the sorbent. The extraction efficiencies of Tyr and HT were up to 61%, with a total solid recovery higher than 90% using an initial concentration of 100 mM biophenol and 10 molar equivalents of β-CD. The photochemical stability of the complexes thus obtained was estimated from ∆E*ab curve vs. illumination time. The results obtained showed that the phenols encapsulated into solid β-CD are protected against photodegradation. The powder obtained could be directly developed as a safe-grade food supplement. This simple eco-friendly process could be used for extracting valuable biophenols from olive mill wastewater.
Zaid Badra,
Sebastian Larsson Herrera,
Luca Cappellin,
Franco Biasioli,
Teun Dekker,
Sergio Angeli,
Marco Tasin
PMID: 34196858
DOI:
10.1007/s10886-021-01288-5
Abstract
Upon damage by herbivores, plants release herbivory-induced plant volatiles (HIPVs). To find their prey, the pest's natural enemies need to be fine-tuned to the composition of these volatiles. Whereas standard methods can be used in the identification and quantitation of HIPVs, more recently introduced techniques such as PTR-ToF-MS provide temporal patterns of the volatile release and detect additional compounds. In this study, we compared the volatile profile of apple trees infested with two aphid species, the green apple aphid Aphis pomi, and the rosy apple aphid Dysaphis plantaginea, by CLSA-GC-MS complemented by PTR-ToF-MS. Compounds commonly released in conjunction with both species include nonanal, decanal, methyl salicylate, geranyl acetone, (Z)-3-hexenyl acetate, (Z)-3-hexenyl butanoate, (Z)-3-hexenyl 2-methyl-butanoate, (E)-β-caryophyllene, β-bourbonene and (Z)-3-hexenyl benzoate. In addition, benzaldehyde and (E)-β-farnesene were exclusively associated with A. pomi, whereas linalool, (E)-4,8-dimethyl-1,3,7-nonatriene were exclusively associated with D. plantaginea. PTR-ToF-MS additionally detected acetic acid (AA) and 2-phenylethanol (PET) in the blends of both trees attacked by aphid species. In the wind tunnel, the aphid predator, Chrysoperla carnea (Stephens), responded strongly to a blend of AA and PET, much stronger than to AA or PET alone. The addition of common and species-specific HIPVs did not increase the response to the binary blend of AA and PET. In our setup, two host-associated volatiles AA + PET appeared sufficient in the attraction of C. carnea. Our results also show the importance of combining complementary methods to decipher the odor profile associated with plants under pest attack and identify behaviourally active components for predators.
Priyanshu Bhargava,
Debajit Mahanta,
Ashish Kaul,
Yoshiyuki Ishida,
Keiji Terao,
Renu Wadhwa,
Sunil C Kaul
PMID: 34444688
DOI:
10.3390/nu13082528
Abstract
Propolis is produced by honeybees from materials collected from plants they visit. It is a resinous material having mixtures of wax and bee enzymes. Propolis is also known as bee glue and used by bees as a building material in their hives, for blocking holes and cracks, repairing the combs and strengthening their thin borders. It has been extensively used since ancient times for different purposes in traditional human healthcare practices. The quality and composition of propolis depend on its geographic location, climatic zone and local flora. The New Zealand and Brazilian green propolis are the two main kinds that have been extensively studied in recent years. Their bioactive components have been found to possess a variety of therapeutic potentials. It was found that Brazilian green propolis improves the cognitive functions of mild cognitive impairments in patients living at high altitude and protects them from neurodegenerative damage through its antioxidant properties. It possesses artepillin C (ARC) as the key component, also known to possess anticancer potential. The New Zealand propolis contains caffeic acid phenethyl ester (CAPE) as the main bioactive with multiple therapeutic potentials. Our lab performed in vitro and in vivo assays on the extracts prepared from New Zealand and Brazilian propolis and their active ingredients. We provided experimental evidence that these extracts possess anticancer, antistress and hypoxia-modulating activities. Furthermore, their conjugation with γCD proved to be more effective. In the present review, we portray the experimental evidence showing that propolis has the potential to be a candidate drug for different ailments and improve the quality of life.